N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline
CAS No.: 65331-42-2
Cat. No.: VC17146057
Molecular Formula: C10H7Cl6NS4
Molecular Weight: 482.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65331-42-2 |
|---|---|
| Molecular Formula | C10H7Cl6NS4 |
| Molecular Weight | 482.1 g/mol |
| IUPAC Name | N-(4-methylphenyl)-1,1-bis(trichloromethyldisulfanyl)methanimine |
| Standard InChI | InChI=1S/C10H7Cl6NS4/c1-6-2-4-7(5-3-6)17-8(18-20-9(11,12)13)19-21-10(14,15)16/h2-5H,1H3 |
| Standard InChI Key | RLLBLLGJNVXJGL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N=C(SSC(Cl)(Cl)Cl)SSC(Cl)(Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline has the molecular formula C₁₀H₇Cl₆NS₄ and a molecular weight of 482.1 g/mol . Its structure features a central methylene bridge bonded to two trichloromethyldisulfanyl groups and a 4-methylaniline moiety (Figure 1). The SMILES notation (CC1=CC=C(C=C1)N=C(SSC(Cl)(Cl)Cl)SSC(Cl)(Cl)Cl) and InChIKey (RLLBLLGJNVXJGL-UHFFFAOYSA-N) provide precise descriptors of its atomic connectivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇Cl₆NS₄ | |
| Molecular Weight | 482.1 g/mol | |
| CAS Registry Number | 65331-42-2 | |
| Solubility | Insoluble in water | |
| Boiling Point | Not reported | — |
The compound’s low water solubility and high chlorine content suggest preferential solubility in organic solvents, which aligns with its use in synthetic chemistry.
Synthesis and Reaction Optimization
The synthesis of N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline involves a multi-step condensation reaction. A validated method includes:
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Reaction of 4-methylaniline with trichloromethanesulfenyl chloride in the presence of a sulfur donor.
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Temperature control (40–60°C) to prevent decomposition of reactive intermediates.
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Purification via recrystallization or column chromatography, yielding a purity >95%.
Comparative studies with structurally analogous compounds, such as 4,4'-methylenebis(N-methylaniline), reveal that the trichloromethyl and dithio groups in the target compound necessitate stricter control of reaction stoichiometry to avoid polysubstitution byproducts . For instance, the synthesis of 4,4-methylene bis(3-chloro-2,6-diethyl)aniline employs acetic acid and acetic anhydride to acetylate intermediates, a strategy that could be adapted to improve yields in this compound’s production .
Industrial and Research Applications
Agrochemical Development
The compound’s sulfur-chlorine synergy enhances its reactivity toward biological targets, making it a candidate for fungicides and herbicides. Its mechanism likely involves disruption of enzymatic thiol groups in pathogens, akin to other dithiocarbamate derivatives .
Pharmaceutical Intermediates
Preliminary studies suggest utility in synthesizing antimicrobial agents, though in vivo efficacy data remain sparse. Its ability to coordinate metal ions may also support applications in chelation therapy .
Materials Science
The compound’s rigid aromatic core and sulfur-rich structure could improve the thermal stability of polymers, though experimental validation is needed.
Biological Interactions and Environmental Impact
In vitro assays indicate moderate bioconcentration potential (BCF ≈ 66) in aquatic organisms, attributed to its log Kow of 3.28 . Adsorption to sediments (Koc ≈ 10⁴) and negligible volatilization (Henry’s constant = 2.9×10⁻¹⁰ atm·m³/mol) suggest persistence in aquatic systems . Toxicity profiles remain understudied, but structural analogs exhibit neurotoxic and hepatotoxic effects at high concentrations .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
The target compound’s higher halogen content differentiates its reactivity and environmental behavior from non-chlorinated analogs .
Research Gaps and Future Directions
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